molecular formula C24H50N4O2 B14703387 N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide CAS No. 25148-91-8

N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide

Cat. No.: B14703387
CAS No.: 25148-91-8
M. Wt: 426.7 g/mol
InChI Key: KLQBBNDLRZKXFB-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide is a chemical compound with the molecular formula C22H48N4O2 It is known for its unique structure, which includes two dibutylamino groups attached to a central ethanediamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide typically involves the reaction of ethanediamide with 3-(dibutylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The dibutylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The dibutylamino groups may play a role in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~2~-Bis[3-(dimethylamino)propyl]ethanedithioamide: Similar in structure but contains dimethylamino groups instead of dibutylamino groups.

    3-(Dibutylamino)propylamine: A related compound with a simpler structure, containing only one dibutylamino group.

Uniqueness

N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide is unique due to its specific combination of dibutylamino groups and ethanediamide core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

25148-91-8

Molecular Formula

C24H50N4O2

Molecular Weight

426.7 g/mol

IUPAC Name

N,N'-bis[3-(dibutylamino)propyl]oxamide

InChI

InChI=1S/C24H50N4O2/c1-5-9-17-27(18-10-6-2)21-13-15-25-23(29)24(30)26-16-14-22-28(19-11-7-3)20-12-8-4/h5-22H2,1-4H3,(H,25,29)(H,26,30)

InChI Key

KLQBBNDLRZKXFB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC(=O)C(=O)NCCCN(CCCC)CCCC

Origin of Product

United States

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